molecular formula C20H14N2O4S B11491977 N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide

N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide

Cat. No.: B11491977
M. Wt: 378.4 g/mol
InChI Key: ZYFVVRDSDBVJPK-UHFFFAOYSA-N
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide is a complex organic compound that features a benzodioxole ring, a cyano group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, such as DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide is unique due to its combination of a benzodioxole ring, a cyano group, and a sulfonamide group

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C20H14N2O4S/c21-12-16-10-19-20(26-13-25-19)11-18(16)22-27(23,24)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-11,22H,13H2

InChI Key

ZYFVVRDSDBVJPK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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